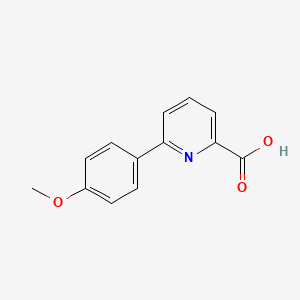

6-(4-Methoxyphenyl)picolinic acid

Description

The exact mass of the compound 6-(4-Methoxyphenyl)picolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(4-Methoxyphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGIUKXMBSFGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468678 | |

| Record name | 6-(4-Methoxyphenyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-70-0 | |

| Record name | 6-(4-Methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86696-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Methoxyphenyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Methoxyphenyl)picolinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(4-methoxyphenyl)picolinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the primary synthetic strategies, reaction mechanisms, and detailed experimental protocols. The guide emphasizes the practical aspects of the synthesis, drawing upon established principles of organic chemistry and providing a comparative analysis of the most effective methods.

Introduction: The Significance of 6-Aryl-Picolinic Acids

Picolinic acid and its derivatives are a class of pyridine carboxylic acids that have garnered significant attention in various scientific disciplines.[1] The introduction of an aryl group at the 6-position of the picolinic acid scaffold can impart a wide range of biological activities and unique physicochemical properties. These compounds are key building blocks in the synthesis of pharmaceuticals, herbicides, and advanced materials.[2][3][4] 6-(4-Methoxyphenyl)picolinic acid, in particular, is a subject of interest due to the presence of the electron-donating methoxy group on the phenyl ring, which can influence its biological targets and material properties.

The synthesis of 6-aryl-picolinic acids predominantly relies on modern cross-coupling methodologies, which allow for the efficient formation of carbon-carbon bonds between the pyridine core and an aryl partner. This guide will focus on the two most prominent and versatile of these methods: the Suzuki-Miyaura coupling and the Stille coupling.

Primary Synthetic Pathways: A Comparative Overview

The construction of the 6-(4-methoxyphenyl)picolinic acid molecule is most effectively achieved through the creation of a C-C bond between a pre-functionalized picolinic acid derivative and a 4-methoxyphenyl synthon. The two leading strategies for this transformation are palladium-catalyzed cross-coupling reactions.

Diagram of Synthetic Pathways

Caption: Primary synthetic routes to 6-(4-methoxyphenyl)picolinic acid.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[5] For the synthesis of 6-(4-methoxyphenyl)picolinic acid, this translates to the coupling of a 6-halopicolinic acid derivative with 4-methoxyphenylboronic acid.

Causality Behind Experimental Choices:

-

Choice of Halide: 6-Bromo- or 6-iodopicolinic acid are generally preferred over 6-chloropicolinic acid due to the higher reactivity of the C-Br and C-I bonds in the oxidative addition step of the catalytic cycle.

-

Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a suitable phosphine ligand are crucial. The choice of ligand can significantly impact the reaction's efficiency, with bulky, electron-rich phosphines often being highly effective for coupling with heteroaryl halides.[4]

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura synthesis.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

The Stille Coupling Pathway

The Stille coupling is another highly effective palladium-catalyzed reaction for forming C-C bonds.[6][7] It involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide.[6][7] For the synthesis of our target molecule, this would involve coupling a 6-halopicolinic acid derivative with a (4-methoxyphenyl)stannane reagent, such as (4-methoxyphenyl)tributylstannane.

Causality Behind Experimental Choices:

-

Organostannane Reagents: Organostannanes are advantageous due to their stability to air and moisture, and their tolerance of a wide range of functional groups.[7] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[6]

-

Catalyst and Ligands: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligands can be critical, and in some cases, the reaction can proceed without additional phosphine ligands.

-

Additives: In some instances, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the reaction rate.

Reaction Scheme: Stille Coupling

Caption: General scheme for the Stille coupling synthesis.

Catalytic Cycle of the Stille Coupling

Caption: Catalytic cycle for the Stille coupling.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 6-(4-methoxyphenyl)picolinic acid via Suzuki-Miyaura and Stille couplings. These are generalized from literature procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

6-Bromopicolinic acid

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopicolinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to pH ~4-5 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Stille Coupling

Materials:

-

Methyl 6-chloropicolinate

-

(4-Methoxyphenyl)tributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Lithium chloride (LiCl)

-

Potassium fluoride (KF)

-

Dichloromethane

-

Saturated aqueous solution of potassium fluoride

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate (1.0 equiv), (4-methoxyphenyl)tributylstannane (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add anhydrous and degassed toluene.

-

Heat the reaction mixture to reflux (typically 110 °C) under an inert atmosphere and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for several hours.

-

Filter the resulting precipitate through a pad of celite, washing with dichloromethane.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude methyl 6-(4-methoxyphenyl)picolinate by column chromatography.

-

For hydrolysis of the ester, dissolve the purified product in a mixture of THF and water.

-

Add lithium hydroxide (2.0-3.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH ~4-5.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Data Presentation and Comparison

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |

| Aryl Source | Boronic acid/ester | Organostannane |

| Toxicity | Boronic acids are generally low in toxicity. | Organotin compounds are highly toxic. |

| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed. | Tin byproducts can be difficult to remove completely. |

| Reaction Conditions | Generally mild, requires a base. | Can require higher temperatures, often base-free. |

| Functional Group Tolerance | Very broad. | Very broad. |

| Commercial Availability of Reagents | A wide variety of boronic acids are commercially available. | A good selection of organostannanes is available. |

Purification and Characterization

The purification of 6-(4-methoxyphenyl)picolinic acid can be achieved through several methods, with the choice depending on the scale of the reaction and the nature of the impurities.

-

Recrystallization: This is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

-

Column Chromatography: Silica gel chromatography is a common method for purifying the product, especially on a smaller scale. A gradient elution system of ethyl acetate in hexanes, often with a small amount of acetic acid, can be effective.

Characterization of the final product should be performed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should show the characteristic signals for the picolinic acid and 4-methoxyphenyl moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of 6-(4-methoxyphenyl)picolinic acid is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the preferred method due to the lower toxicity of the reagents and the ease of byproduct removal. However, the Stille coupling remains a viable and powerful alternative. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for product purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this and related 6-aryl-picolinic acid derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 6-(4-Methoxyphenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and potential biological activities of 6-(4-Methoxyphenyl)picolinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information from closely related analogs to provide a predictive framework for its characteristics and behavior. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis via Suzuki-Miyaura coupling is provided, accompanied by a corresponding workflow diagram.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [2] |

| CAS Number | 86696-70-0 | [1] |

| Synonyms | 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid | [1] |

Synthesis Methodology: Suzuki-Miyaura Coupling

A common and effective method for the synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-substituted picolinic acid with an appropriate boronic acid. For 6-(4-Methoxyphenyl)picolinic acid, this would typically involve the coupling of a 6-halopicolinic acid (e.g., 6-chloro- or 6-bromopicolinic acid) with 4-methoxyphenylboronic acid.

Generalized Experimental Protocol

Materials:

-

6-Halopicolinic acid (e.g., 6-chloropicolinic acid) (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the 6-halopicolinic acid, 4-methoxyphenylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Degassed solvent is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to a temperature appropriate for the chosen solvent and catalyst (typically 80-120 °C) and stirred for the required reaction time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then acidified (e.g., with 1M HCl) to a pH of ~3-4, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 6-(4-Methoxyphenyl)picolinic acid.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of 6-(4-Methoxyphenyl)picolinic acid.

Expected Spectral Characteristics

While specific spectral data for 6-(4-Methoxyphenyl)picolinic acid is not available, analysis of a closely related compound, N-(4-methoxyphenyl)picolinamide, can provide insight into the expected spectral features.

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the methoxyphenyl group would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating methoxy group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and methoxyphenyl rings, as well as the carboxylic acid and methoxy group carbons, would be anticipated. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.23 g/mol ). |

| IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretch of the ether, and aromatic C-H and C=C stretches would be expected. |

Potential Biological Activity

Specific biological activity and signaling pathway data for 6-(4-Methoxyphenyl)picolinic acid are not currently available in the scientific literature. However, the broader class of 6-aryl-picolinic acid derivatives has been investigated for various biological activities.

Derivatives of picolinic acid have been explored for their potential as herbicides . Some studies have shown that 6-aryl-2-picolinates can exhibit significant herbicidal activity. These compounds are believed to act as synthetic auxins, interfering with plant growth processes.

Furthermore, various substituted picolinic acid derivatives have been synthesized and evaluated for a range of other potential therapeutic applications, including anticancer and antimicrobial activities. The biological activity is often highly dependent on the nature and position of the substituents on both the pyridine and the aryl rings. Therefore, it is plausible that 6-(4-Methoxyphenyl)picolinic acid could exhibit some biological activity, but experimental validation is required.

Signaling Pathways:

Due to the absence of specific biological activity data for 6-(4-Methoxyphenyl)picolinic acid, no signaling pathway diagrams can be provided at this time. Further research into its biological targets and mechanism of action would be necessary to elucidate any relevant pathways.

Conclusion

6-(4-Methoxyphenyl)picolinic acid is a pyridine carboxylic acid derivative with potential for further investigation in various scientific fields, including medicinal chemistry and materials science. This guide has summarized its core chemical properties and provided a generalized, robust protocol for its synthesis. While specific experimental data on its physicochemical properties and biological activities are currently limited, the information on related compounds suggests that it is a molecule worthy of future study. Researchers are encouraged to use the provided methodologies as a starting point for their investigations and to contribute to the growing body of knowledge on this and related compounds.

References

Spectroscopic Unveiling of 6-(4-Methoxyphenyl)picolinic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-(4-methoxyphenyl)picolinic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the data acquisition and interpretation, this guide serves as a practical resource for the structural elucidation and characterization of this and similar heterocyclic compounds.

Introduction: The Structural Significance of 6-(4-Methoxyphenyl)picolinic Acid

6-(4-Methoxyphenyl)picolinic acid (CAS 86696-70-0) is a bifunctional organic molecule featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted with a 4-methoxyphenyl group at the 6-position.[1][2] The picolinic acid moiety is a known chelating agent, while the 4-methoxyphenyl group can engage in various intermolecular interactions, influencing the molecule's solubility, crystal packing, and biological activity. Accurate and unambiguous structural confirmation is paramount for any application, and a combination of spectroscopic techniques provides a powerful tool for this purpose. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation grounded in fundamental principles and comparative analysis with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial arrangement of atoms within the 6-(4-methoxyphenyl)picolinic acid molecule.

Methodologies for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-(4-methoxyphenyl)picolinic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2 seconds.

-

The causality behind these choices lies in balancing signal-to-noise with experimental time. For ¹³C NMR, a proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

¹H NMR Spectral Interpretation

dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10]; edge [style=invis];

}

Predicted ¹H NMR Assignments for 6-(4-Methoxyphenyl)picolinic Acid.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 10 | Broad Singlet | - | The acidic proton is typically downfield and often broad due to exchange. |

| Pyridine-H (H3, H4, H5) | 7.5 - 8.5 | Doublet, Triplet, Doublet | ~ 7-8 | The protons on the pyridine ring will appear as a characteristic AX2 or ABC system, with chemical shifts influenced by the electron-withdrawing nitrogen and carboxylic acid group. |

| Methoxyphenyl-H (ortho to OMe) | ~ 7.0 | Doublet | ~ 8-9 | These protons are shielded by the electron-donating methoxy group and will be upfield relative to the other aromatic protons. They are coupled to the meta protons. |

| Methoxyphenyl-H (meta to OMe) | ~ 8.0 | Doublet | ~ 8-9 | These protons are deshielded by the proximity to the electron-withdrawing pyridine ring and will be further downfield. They are coupled to the ortho protons. |

| OCH₃ | ~ 3.9 | Singlet | - | The three equivalent protons of the methoxy group will appear as a sharp singlet. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| C-N (Pyridine) | 145 - 160 | The carbon atoms attached to the nitrogen in the pyridine ring are deshielded. |

| C-Ar (Pyridine) | 120 - 140 | The remaining carbon atoms of the pyridine ring. |

| C-O (Methoxyphenyl) | 155 - 165 | The aromatic carbon directly attached to the oxygen of the methoxy group is significantly deshielded. |

| C-Ar (Methoxyphenyl) | 114 - 135 | The other carbon atoms of the methoxyphenyl ring, with the ortho and para carbons being more shielded than the meta carbon relative to the methoxy group. |

| OCH₃ | 55 - 60 | The carbon of the methoxy group is in the typical range for an sp³ hybridized carbon attached to an oxygen atom. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

IR Data Acquisition Protocol

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal to subtract from the sample spectrum.

dot graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Workflow for IR Spectroscopic Analysis.

IR Spectral Interpretation

The IR spectrum of 6-(4-methoxyphenyl)picolinic acid will be characterized by the following key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | -COOH |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |

| C-H Stretch (Aliphatic - OCH₃) | 2850 - 3000 | Medium | -OCH₃ |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | -COOH |

| C=C and C=N Stretch (Aromatic Rings) | 1450 - 1600 | Medium to Strong | Pyridine and Phenyl Rings |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) 1020 - 1075 (symmetric) | Strong | Ar-O-CH₃ |

| O-H Bend (Carboxylic Acid) | 1210 - 1320 | Medium | -COOH |

| C-H Out-of-Plane Bending (Aromatic) | 750 - 900 | Strong | Substituted Aromatic Rings |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch is also a key diagnostic peak. The combination of these with the aromatic C=C/C=N stretches and the strong C-O ether stretch provides definitive evidence for the structure of 6-(4-methoxyphenyl)picolinic acid.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Mass Spectrometry Acquisition

Ionization Technique:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap: High-resolution mass analyzers can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Mass Spectrum Interpretation

For 6-(4-methoxyphenyl)picolinic acid (C₁₃H₁₁NO₃), the expected molecular weight is 229.23 g/mol .[2]

-

Molecular Ion Peak: In ESI-MS, the spectrum will likely show a prominent peak at m/z 230.08 [M+H]⁺ in positive ion mode or m/z 228.06 [M-H]⁻ in negative ion mode.

-

Fragmentation Pattern: Common fragmentation pathways for picolinic acids include the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule. The methoxyphenyl group may also fragment, for instance, through the loss of a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da).

dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

A Primary Fragmentation Pathway in Negative Ion ESI-MS.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from NMR, IR, and MS provides a detailed and self-validating spectroscopic signature for 6-(4-methoxyphenyl)picolinic acid. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, pyridine, and aryl ether), and mass spectrometry verifies the molecular weight and provides clues to its structural integrity through fragmentation analysis. This comprehensive spectroscopic dataset is essential for the unambiguous identification and quality control of 6-(4-methoxyphenyl)picolinic acid in research and development settings.

References

- 1. 86696-70-0|6-(4-Methoxyphenyl)picolinic acid|BLD Pharm [bldpharm.com]

- 2. 86696-70-0 CAS MSDS (6-(4-Methoxyphenyl)-picolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Crystal Structure of 6-(4-Methoxyphenyl)picolinic Acid: A Technical Guide

Disclaimer: To date, the specific crystal structure of 6-(4-Methoxyphenyl)picolinic acid has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a comprehensive, albeit prospective, technical framework for its synthesis, crystallization, and structural elucidation based on established methodologies for analogous compounds. The quantitative data presented herein is illustrative and based on closely related structures.

Introduction

Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The 6-substituted picolinic acids, in particular, are key building blocks in the synthesis of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of these compounds is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

This technical guide outlines a robust experimental workflow for determining the crystal structure of 6-(4-Methoxyphenyl)picolinic acid. It is intended for researchers, scientists, and drug development professionals, providing detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis.

Synthesis and Characterization

A plausible and efficient route for the synthesis of 6-(4-Methoxyphenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The reaction involves the coupling of 6-chloropicolinic acid with 4-methoxyphenylboronic acid.

Experimental Protocol:

-

Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: To the flask are added 6-chloropicolinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: A degassed mixture of toluene (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL) is added.

-

Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred under a nitrogen atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-(4-Methoxyphenyl)picolinic acid as a solid.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following table presents hypothetical characterization data based on typical values for similar compounds.

| Analysis | Hypothetical Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.1-7.9 (m, 3H, Ar-H), 7.8 (d, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5, 161.0, 155.0, 148.0, 139.0, 130.0, 125.0, 120.0, 114.5, 55.5 |

| Mass Spec. (ESI+) | m/z 230.07 [M+H]⁺ |

| Melting Point | 185-190 °C |

Crystallization

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Experimental Protocol for Crystallization

Slow evaporation is a commonly employed and effective technique for growing single crystals of picolinic acid derivatives.

-

Solvent Screening: The solubility of the purified 6-(4-Methoxyphenyl)picolinic acid is tested in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water).

-

Preparation of Saturated Solution: A saturated or near-saturated solution of the compound is prepared in a suitable solvent or solvent system at room temperature or with gentle heating.

-

Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: The formation of crystals is monitored over several days to weeks. Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[1]

Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable single crystal of 6-(4-Methoxyphenyl)picolinic acid is selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic data for 6-(4-Methoxyphenyl)picolinic acid, based on the data for the closely related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, to provide a realistic example of the expected parameters.[2]

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₁NO₃ |

| Formula Weight | 229.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.5 |

| c (Å) | ~22.0 |

| α (°) | 90 |

| β (°) | ~95 |

| γ (°) | 90 |

| Volume (ų) | ~1020 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.49 |

| R-factor (%) | < 5 |

Visualizations

Experimental Workflow

The overall experimental workflow from synthesis to structural analysis is depicted in the following diagram.

Caption: A flowchart illustrating the synthesis and structural analysis of 6-(4-Methoxyphenyl)picolinic acid.

Signaling Pathways

As the biological activity and associated signaling pathways of 6-(4-Methoxyphenyl)picolinic acid are not yet established, a diagram of signaling pathways cannot be provided at this time. Further pharmacological studies would be required to elucidate its mechanism of action.

Conclusion

This technical guide provides a comprehensive and detailed framework for the synthesis, crystallization, and crystal structure determination of 6-(4-Methoxyphenyl)picolinic acid. While the specific crystallographic data for this compound is not currently available in the public domain, the protocols and illustrative data presented here offer a complete roadmap for researchers to undertake this investigation. The successful elucidation of its crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating its potential applications.

References

Biological activity of 6-(4-Methoxyphenyl)picolinic acid derivatives

An In-depth Technical Guide on the Biological Activity of 6-Aryl-Picolinic Acid Derivatives: A Case Study of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids as Herbicides

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal and agricultural chemistry. Its derivatives have been explored for a wide range of biological activities. This guide focuses on the biological activity of 6-aryl-substituted picolinic acid derivatives. While the specific biological profile of 6-(4-Methoxyphenyl)picolinic acid in a pharmacological context is not extensively documented in publicly available literature, a closely related class of compounds, the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, has been thoroughly investigated for its potent herbicidal activity.[1][2][3]

This document provides a detailed overview of the synthesis, biological evaluation, and mechanism of action of these herbicidal derivatives as a case study. The methodologies and structure-activity relationship (SAR) insights presented here can serve as a valuable reference for researchers and drug development professionals interested in the broader class of 6-aryl-picolinic acids.

Quantitative Biological Activity Data

The primary biological activity evaluated for the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives was their ability to inhibit the root growth of Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) values were determined for a series of synthesized compounds. A lower IC50 value indicates higher herbicidal potency. For comparison, the IC50 value of the commercial herbicide Halauxifen-methyl was 1.35 µM.[1][2][3]

| Compound ID | R1 Group | R2 Group | IC50 (µM) for A. thaliana Root Growth Inhibition |

| V-1 | CH3 | H | 0.22 |

| V-2 | CH3 | 4-F | 0.21 |

| V-3 | CF3 | 4-CH3 | 0.11 |

| V-4 | CH3 | 4-F | 0.21 |

| V-5 | CF3 | H | 0.15 |

| V-6 | CF3 | 4-F | 0.04 |

| V-7 | CH3 | 4-Cl | 0.03 |

| V-8 | CHF2 | 4-Cl | 0.04 |

| V-9 | CF3 | 4-Cl | 0.05 |

| V-10 | CH3 | 4-Br | 0.08 |

| V-11 | CHF2 | 4-Br | 0.10 |

| V-12 | CF3 | 4-Br | 0.08 |

| V-13 | CH3 | 4-CH3 | 0.20 |

| V-14 | CHF2 | 4-CH3 | 0.15 |

| V-15 | CF3 | 4-CH3 | 0.11 |

| V-16 | CH3 | 4-OCH3 | 0.25 |

| V-17 | CHF2 | 4-OCH3 | 0.22 |

| V-18 | CF3 | 4-OCH3 | 0.18 |

| V-19 | CH3 | 4-i-Pr | 0.17 |

| V-20 | CHF2 | 4-i-Pr | 0.12 |

Experimental Protocols

General Synthesis of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives

The synthesis of the target compounds involved a multi-step process, which is a common approach for creating libraries of related compounds for SAR studies.

Step 1: Synthesis of Aryl-Substituted Pyrazole (Intermediate 2)

-

An aryl methyl ketone is reacted with trifluoroacetic anhydride in the presence of a base to form an aryl trifluoromethyl diketone (Intermediate 1).

-

Intermediate 1 is then cyclized with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the aryl-substituted pyrazole (Intermediate 2).

Step 2: Synthesis of the Final Picolinic Acid Derivative (Final Product)

-

The aryl-substituted pyrazole (Intermediate 2) is reacted with 4-amino-3,5,6-trichloro-2-picolinic acid (a common starting material for synthetic auxin herbicides) in a polar aprotic solvent such as DMF.

-

A base, such as potassium carbonate, is added to facilitate the nucleophilic aromatic substitution reaction, where the pyrazole nitrogen displaces the chlorine atom at the 6-position of the picolinic acid ring.

-

The reaction mixture is heated, and after completion, the final product is isolated and purified using standard techniques like crystallization or column chromatography.

Arabidopsis thaliana Root Growth Inhibition Assay

This in vitro assay is a standard method for evaluating the herbicidal activity of compounds that affect plant growth.

-

Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then diluted with the growth medium to achieve a range of test concentrations.

-

Plating of Seedlings: Seeds of Arabidopsis thaliana are surface-sterilized and germinated on a nutrient agar medium. After a few days, seedlings of uniform size are transferred to new agar plates containing the different concentrations of the test compounds.

-

Incubation: The plates are incubated vertically in a growth chamber under controlled conditions of light and temperature to allow the roots to grow downwards along the surface of the agar.

-

Measurement and Analysis: After a set period (e.g., 7-10 days), the length of the primary root of each seedling is measured. The percentage of root growth inhibition is calculated by comparing the root length in the presence of the compound to the root length of control seedlings grown in the absence of the compound.

-

IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of root growth, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Auxin Signaling Pathway

The herbicidal activity of these picolinic acid derivatives stems from their action as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of the plant. The core of this mechanism is the auxin signaling pathway, which involves the TIR1/AFB family of F-box proteins.[1][2][3]

Description of the Pathway:

-

The synthetic auxin (the picolinic acid derivative) enters the plant cell nucleus.

-

It binds to the TIR1/AFB F-box protein, which is part of the SCF E3 ubiquitin ligase complex.

-

This binding promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins.

-

The SCF complex then polyubiquitinates the Aux/IAA repressors, marking them for degradation by the 26S proteasome.

-

The degradation of Aux/IAA repressors releases the Auxin Response Factors (ARFs), which are transcription factors.

-

The now-active ARFs bind to the promoters of auxin-responsive genes, leading to their transcription.

-

The overexpression of these genes results in uncontrolled cell division and elongation, ultimately causing plant death.

Molecular docking studies have shown that potent herbicidal derivatives, such as compound V-7, fit well into the auxin-binding pocket of the AFB5 receptor, a member of the TIR1/AFB family.[1][2]

Conclusion

While direct data on the medicinal biological activity of 6-(4-Methoxyphenyl)picolinic acid derivatives is limited, the detailed investigation of structurally related 6-aryl-picolinic acids for herbicidal purposes provides a robust framework for understanding how this class of compounds can be synthesized and evaluated. The quantitative data on root growth inhibition, the detailed experimental protocols, and the elucidated mechanism of action in plants demonstrate the potential for significant biological activity within this scaffold. Future research could apply similar systematic approaches to synthesize and screen 6-(4-Methoxyphenyl)picolinic acid derivatives against pharmacological targets to explore their potential as therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of 6-Aryl-2-Picolinic Acids as Synthetic Auxins

Abstract

The 6-aryl-2-picolinic acids represent a significant class of synthetic auxin herbicides, vital for modern agriculture in managing broadleaf weeds.[1][2] Their efficacy stems from a sophisticated molecular mechanism that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of regulated plant growth.[3][4] This guide provides a detailed examination of their mechanism of action, focusing on their primary molecular target, the SCFTIR1/AFB E3 ubiquitin ligase complex. We will dissect how these synthetic compounds act as a "molecular glue," enhancing the interaction between auxin co-receptors and their Aux/IAA transcriptional repressor substrates. This guide will detail the key experimental workflows used to validate this mechanism, explore the downstream physiological consequences, and discuss the structure-activity relationships that govern the potency of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of herbicides.

Introduction to 6-Aryl-2-Picolinic Acids

The picolinic acid family of compounds, characterized by a pyridine-2-carboxylic acid scaffold, has long been a cornerstone of herbicide development.[5][6] The introduction of an aryl group at the 6-position created a new subclass with enhanced efficacy and a distinct biological activity profile.[7] Compounds like halauxifen-methyl and the more recent florpyrauxifen-benzyl are prominent examples that offer excellent control of broadleaf weeds, including those resistant to other herbicide classes.[8][9]

These compounds are systemic, absorbed through both leaves and roots, and translocated throughout the plant, accumulating in meristematic tissues where active growth occurs.[10][11][12] At a physiological level, they induce uncontrolled and disorganized growth, leading to symptoms like leaf epinasty (downward curling), stem twisting, and tissue swelling, ultimately resulting in plant death.[4][13] This potent herbicidal activity is a direct result of their ability to hijack the plant's primary growth signaling pathway: the auxin response pathway.

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The action of 6-aryl-2-picolinic acids is a classic example of targeted molecular mimicry. They function as agonists of the natural plant hormone auxin, but with much greater stability and persistence, leading to a sustained and overwhelming signal.

Overview of the Endogenous Auxin Pathway

In a healthy plant, auxin levels are tightly controlled. At low concentrations, transcriptional repressor proteins called Aux/IAAs bind to Auxin Response Factors (ARFs), preventing them from activating gene expression. When natural auxin (IAA) levels rise, IAA binds to an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs.[14] This binding event stabilizes the interaction between TIR1 and an Aux/IAA protein. TIR1 is part of a larger E3 ubiquitin ligase complex (SCFTIR1/AFB), which then tags the Aux/IAA protein for destruction by the 26S proteasome.[14][15] The removal of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of hundreds of auxin-responsive genes that drive cell elongation, division, and differentiation.

The Molecular Target: The SCFTIR1/AFB Co-receptor Complex

The key insight into the mechanism of synthetic auxins is the understanding that the receptor is not TIR1/AFB alone. Instead, the true receptor is a co-receptor complex formed by TIR1/AFB and a specific Aux/IAA protein.[15] The auxin molecule sits in a pocket at the interface of these two proteins, acting as a "molecular glue" to stabilize their interaction.

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptors with varying affinities for auxin, allowing for a wide range of sensitivities and responses within the plant.[15] This combinatorial complexity is crucial for the nuanced control of plant development.

The "Molecular Glue" Hypothesis in Action

6-aryl-2-picolinic acids function by binding directly into this co-receptor pocket. Genetic and biochemical studies have revealed that these synthetic auxins show a strong preference for specific members of the TIR1/AFB family. Notably, the AFB5 protein has been identified as a high-affinity target for picolinate auxins like picloram and halauxifen-methyl.[8][16] Arabidopsis mutants lacking a functional AFB5 protein exhibit significant resistance to these herbicides, but not to other auxins like 2,4-D, confirming the specificity of this interaction.[16]

By acting as a potent molecular glue, the 6-aryl-2-picolinic acid locks the SCFAFB5 complex onto its Aux/IAA substrate, leading to relentless ubiquitination and degradation. This sustained removal of repressors causes a massive, unregulated activation of auxin-responsive genes, triggering the chaotic growth that ultimately kills the susceptible plant.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]

- 4. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. solutionsstores.com [solutionsstores.com]

- 11. mdpi.com [mdpi.com]

- 12. apvma.gov.au [apvma.gov.au]

- 13. mda.state.mn.us [mda.state.mn.us]

- 14. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 15. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Guide to Picolinic Acid Scaffolds: Synthesis, Derivatization, and Application in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Picolinic Acid Moiety

Picolinic acid, a simple pyridine-2-carboxylic acid, is far more than a mere building block; it is a privileged scaffold in medicinal chemistry and materials science.[1] As an endogenous metabolite of tryptophan, it plays a fascinating role in human physiology, from modulating immune responses to facilitating ion transport.[2][3][4] This inherent biological relevance, combined with its exceptional capacity as a bidentate chelating agent, has cemented its status as a cornerstone for the development of novel therapeutics, agrochemicals, and molecular probes.[3][5]

This guide is structured to provide a comprehensive, field-proven perspective on the discovery and synthesis of novel picolinic acid derivatives. We will move beyond simple recitation of protocols to explore the underlying strategic considerations, the "why" behind the "how," that drive successful derivatization campaigns. Our journey will encompass the foundational strategies for manipulating the picolinic acid core, delve into detailed experimental workflows, and illuminate the pathways to translating these molecules into functional applications.

Chapter 1: Strategic Foundations for Picolinic Acid Derivatization

The synthetic versatility of picolinic acid stems from two primary reactive centers: the carboxylic acid group and the pyridine ring itself. A successful synthetic strategy begins with a clear understanding of the desired target structure and the most efficient sequence of modifications.

The Logic of Synthetic Route Design

The choice of initial strategy—whether to functionalize the ring first or derivatize the carboxyl group—is a critical decision dictated by the stability of the desired substituents to subsequent reaction conditions. For instance, if a sensitive functional group is to be installed on the pyridine ring, it is often prudent to first convert the carboxylic acid to a more robust ester, which can be hydrolyzed in the final step. Conversely, if ring functionalization requires harsh acidic conditions, the carboxylic acid may be left unprotected to leverage its directing effects and inherent stability.

The following diagram illustrates the primary decision-making workflow in designing a synthetic route for a generic substituted picolinic acid derivative.

Caption: High-level workflow for selecting a synthetic strategy.

The Pyridine Ring as a Canvas: Key Functionalization Reactions

The electron-deficient nature of the pyridine ring dictates its reactivity. While electrophilic substitution is generally more challenging than in benzene, it can be achieved, often requiring forcing conditions. More commonly, the ring is functionalized via nucleophilic substitution or through modern cross-coupling methodologies.

-

Nitration and Reduction: A classic route to introduce an amino group, a versatile handle for further derivatization, involves nitration followed by reduction. For example, 4-aminopicolinic acid can be synthesized by the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation.[6] The N-oxide is used to activate the 4-position for electrophilic attack.

-

Halogenation and Cross-Coupling: The introduction of a halogen (Cl, Br, I) onto the pyridine ring opens the door to a vast array of powerful C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are indispensable tools for installing aryl, heteroaryl, or alkynyl groups.[6] This strategy is particularly valuable for building molecular complexity and exploring structure-activity relationships (SAR).

-

Multi-Component Reactions (MCRs): For rapid library synthesis, MCRs offer an elegant and efficient approach. A notable example is the synthesis of picolinate derivatives through a cooperative vinylogous anomeric-based oxidation involving an aldehyde, an ammonium source, malononitrile, and a pyruvate derivative, often facilitated by a heterogeneous catalyst.[7][8] This allows for the construction of the substituted pyridine core in a single, atom-economical step.

The Carboxylic Acid as a Gateway: Derivatization Pathways

The carboxylic acid moiety is a versatile anchor for introducing a wide range of functionalities, most commonly through the formation of esters and amides.

-

Esterification: Conversion to an ester is often performed to protect the carboxylic acid, increase lipophilicity, or act as a prodrug strategy. Standard methods include Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction of the corresponding acyl chloride with an alcohol.

-

Amide Coupling: Amide bond formation is arguably the most common derivatization in medicinal chemistry, enabling the exploration of interactions with biological targets. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[1][9] Peptide coupling reagents (e.g., HATU, HOBt/EDC) offer milder alternatives for sensitive substrates.

Chapter 2: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication and adaptation. The causality behind key steps is explained to empower the researcher with a deeper understanding of the process.

Protocol: Synthesis of 4-Aminopicolinic Acid via Nitration and Reduction[6]

This two-step procedure provides a foundational route to an aminated picolinic acid scaffold.

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

-

Rationale: Picolinic acid N-oxide is used as the starting material because the N-oxide group activates the C4 position towards electrophilic nitration and directs the incoming nitro group.

-

Procedure:

-

Carefully add picolinic acid N-oxide (1 equivalent) in portions to a stirred mixture of fuming sulfuric acid and fuming nitric acid at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 90 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Reduction to 4-Aminopicolinic Acid

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or the pyridine ring. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation.

-

Procedure:

-

Dissolve 4-nitropicolinic acid N-oxide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add 10% Palladium on carbon (approx. 5-10 mol% Pd).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Remove the solvent under reduced pressure to yield 4-aminopicolinic acid.

-

Protocol: General Amide Coupling via Acyl Chloride Formation[1][9]

This protocol describes a robust method for synthesizing picolinamide derivatives.

Caption: Workflow for picolinamide synthesis.

-

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is much more electrophilic than the parent carboxylic acid, readily reacting with nucleophilic amines. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent. A base, such as triethylamine, is required in the second step to neutralize the HCl generated during the reaction.

-

Procedure:

-

To a stirred solution of the picolinic acid derivative (1 equivalent) in an anhydrous solvent (e.g., DCM or THF), add a catalytic amount of DMF.

-

Carefully add thionyl chloride (1.2-2.0 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases and TLC analysis indicates complete conversion.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride hydrochloride can often be used directly.

-

Dissolve the crude acyl chloride in anhydrous THF.

-

In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

-

Chapter 3: Structure-Activity Relationships and Biological Significance

The pharmacological profile of picolinic acid derivatives can be dramatically altered by modifying the substitution pattern on the pyridine ring.[2] Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

The Role of Chelation and Lipophilicity

Many of the biological effects of picolinic acid derivatives are linked to their ability to chelate divalent metal ions like Zn²⁺ and Fe²⁺.[4][10] This action can disrupt the function of metalloenzymes and zinc finger proteins, which are critical for processes like viral replication.[11][12]

A quantitative structure-toxicity relationship (QSTR) study on a series of picolinic acid analogs identified two key molecular descriptors that govern their growth inhibitory effects:[10]

-

Partial Charge on Nitrogen: This relates to the molecule's ability to chelate zinc.

-

LogP (Hydrophobicity): This determines the molecule's ability to cross cell membranes.

This implies that a successful derivative often strikes a balance between strong chelating ability and sufficient lipophilicity to reach its intracellular target.

Case Study: SAR of Picolinic Acid Herbicides

Picolinic acids are a prominent class of synthetic auxin herbicides.[5][13] The discovery of novel herbicides like halauxifen-methyl has been driven by systematic modification of the picolinic acid core. For example, studies have shown that introducing a substituted pyrazolyl group at the 6-position of the picolinic acid ring can lead to compounds with potent, broad-spectrum herbicidal activity.[5][14]

| Compound/Scaffold | Key Structural Feature | Biological Activity (Relative) | Reference |

| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Standard Auxin Herbicide | [5] |

| Clopyralid Derivative | 3-chloro-6-pyrazolyl-2-picolinic acid | Improved post-emergence activity | [5][14] |

| Compound V-7 | 4-amino-3,5-dichloro-6-(5-aryl-pyrazolyl) | IC₅₀ 45x lower than halauxifen-methyl | [5] |

| Compound V-8 | 6-(5-aryl-pyrazolyl) derivative | Better herbicidal activity than picloram | [13] |

This data clearly demonstrates that significant gains in potency and selectivity can be achieved through targeted derivatization of the pyridine core, providing a roadmap for future design efforts.

Chapter 4: Future Directions and Concluding Remarks

The picolinic acid scaffold continues to be a fertile ground for discovery. Emerging synthetic methodologies, such as late-stage functionalization and photocatalysis, are poised to unlock novel chemical space. The development of derivatives for targeted applications, including bifunctional probes for molecular imaging and bioconjugation, represents a particularly exciting frontier.[15] As our understanding of the complex interplay between chemical structure and biological function deepens, rationally designed picolinic acid derivatives will undoubtedly play an increasingly important role in addressing challenges in medicine and agriculture.

References

- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform

- [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical d

- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- Picolinic acid. Grokipedia.

- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. IOVS | ARVO Journals.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.

- Picolinic acid (PCL 016)

- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

- Picolinic acid. Wikipedia.

- Picolinic acid.

- The Physiological Action of Picolinic Acid in the Human Brain. PubMed Central.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijirt.org [ijirt.org]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

Solubility studies of 6-(4-Methoxyphenyl)picolinic acid

An In-depth Technical Guide for the Comprehensive Solubility Assessment of 6-(4-Methoxyphenyl)picolinic acid

Foreword: A Strategic Approach to Solubility Profiling

In the landscape of drug discovery and development, understanding a compound's aqueous solubility is not merely a data point; it is a cornerstone of its entire developability profile. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to compromised in vivo absorption and bioavailability.[1][2] This guide provides a comprehensive framework for the solubility characterization of 6-(4-Methoxyphenyl)picolinic acid. As a Senior Application Scientist, my objective is to move beyond rote protocols and instill a deep understanding of the strategic and mechanistic considerations that underpin a robust solubility assessment. We will explore not just how to measure solubility, but why specific methods are chosen, how to interpret the data with nuance, and how to build a self-validating experimental workflow.

Compound Profile: 6-(4-Methoxyphenyl)picolinic acid

A thorough understanding of the target molecule is the mandatory first step in designing any meaningful biopharmaceutical characterization.

-

Structure:

-

Key Identifiers:

-

Inferred Physicochemical Properties: The structure contains a carboxylic acid moiety on a pyridine ring, making it an acidic compound. While the exact pKa of this specific molecule is not readily available in public literature, the pKa of the parent compound, picolinic acid, is approximately 5.32.[5] The presence of the methoxyphenyl group will influence lipophilicity and crystal packing, but the carboxylic acid remains the primary driver of pH-dependent solubility. We can, therefore, hypothesize that 6-(4-Methoxyphenyl)picolinic acid is a weak acid. This is a critical insight, as the solubility of such ionizable compounds is strictly dependent on the pH of the medium.[1][6] Basic salts of weak acids are generally more soluble in acidic solutions (pH < 7) and less soluble in basic solutions (pH > 7).[7][8]

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

A frequent point of confusion in early development is the distinction between kinetic and thermodynamic solubility. Choosing the right assay at the right time is crucial for efficient resource allocation.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[2][9] It is not a true equilibrium measurement.

-

Application: Ideal for the early discovery phase (e.g., lead identification) to quickly screen large numbers of compounds and flag potential issues.[2][9]

-

Causality: We use this first because it's fast and requires minimal material.[10] A high kinetic solubility value suggests a lower propensity for immediate precipitation, which is favorable, but it can often overestimate the true solubility because the compound may form a supersaturated or amorphous precipitate.[11]

-

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[1][9]

-

Application: Essential for later-stage development, including lead optimization and pre-formulation, where precise data is needed to predict in vivo behavior and develop formulations.[9][12]

-

Causality: This assay involves agitating an excess of the solid compound in the aqueous medium for an extended period (e.g., 24-48 hours) to ensure a true equilibrium is reached between the dissolved and undissolved solid.[13] This value is more representative of the conditions the drug will encounter in the gastrointestinal tract.

-

The following diagram illustrates a logical workflow for integrating these assessments.

Core Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating controls and clear endpoints.

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This method leverages light scattering (nephelometry) to detect compound precipitation.[14]

Rationale: This assay is chosen for initial screening due to its speed and low compound consumption. It quickly identifies compounds that will precipitate immediately upon introduction to an aqueous environment, a major red flag for in vitro biological assays.[10]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-(4-Methoxyphenyl)picolinic acid in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

-

Aqueous Transfer: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a corresponding 96-well clear-bottom plate containing the aqueous buffer (e.g., 198 µL of pH 7.4 phosphate-buffered saline, PBS). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[10]

-

Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 620 nm.[12]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity above the background (buffer + 1% DMSO).

-

Controls:

-

Positive Control: A known poorly soluble compound (e.g., Nicardipine).

-

Negative Control: A known highly soluble compound (e.g., Haloperidol).[1]

-

Blank: Buffer with 1% DMSO only.